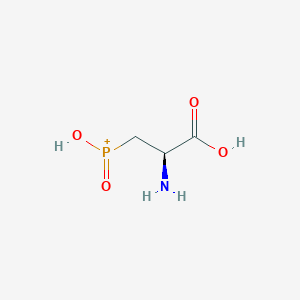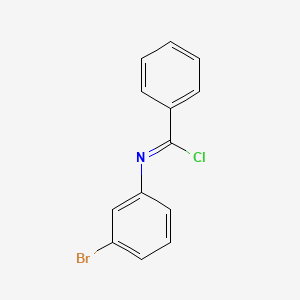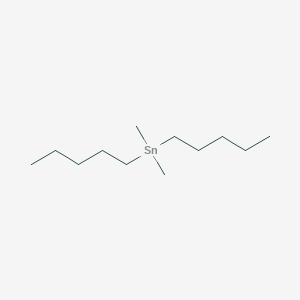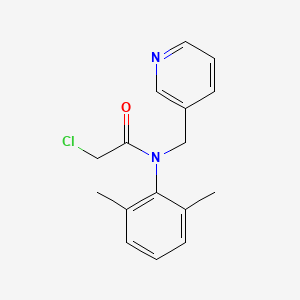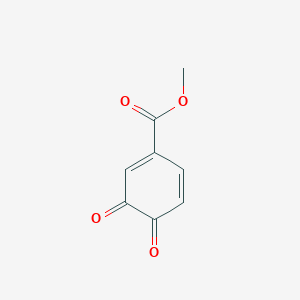
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is an organic compound with the molecular formula C8H6O4 It is characterized by a six-membered ring with two ketone groups and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate can be synthesized through several methods. One common approach involves the oxidation of methyl cyclohexa-2,5-diene-1-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring .
科学研究应用
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism by which methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its quinone moiety can undergo redox reactions, impacting cellular redox states and signaling pathways .
相似化合物的比较
Similar Compounds
3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Methyl 3,6-dioxocyclohexa-1,4-diene-1-carboxylate: Differing in the position of the ketone groups on the ring.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: Contains additional carboxyl groups and forms a dianhydride structure .
Uniqueness
Methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
CAS 编号 |
93127-02-7 |
|---|---|
分子式 |
C8H6O4 |
分子量 |
166.13 g/mol |
IUPAC 名称 |
methyl 3,4-dioxocyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C8H6O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 |
InChI 键 |
QXPVPJZBCOUABK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=O)C(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
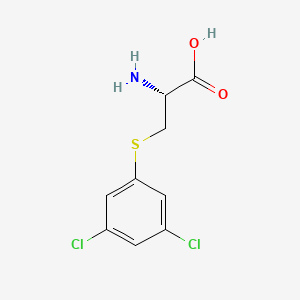
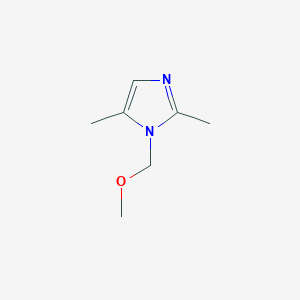
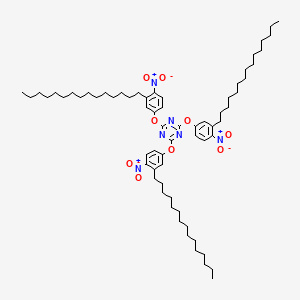
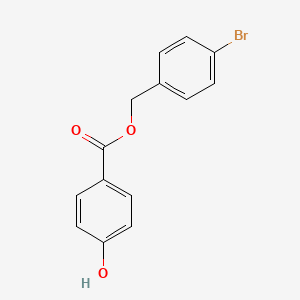
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
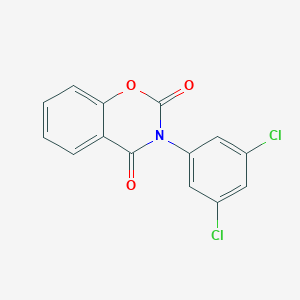
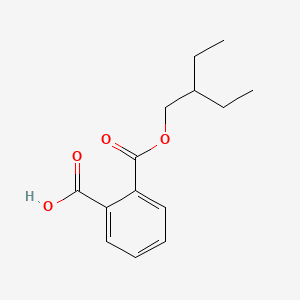
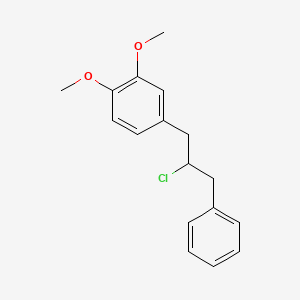
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
